molecular formula C16H12Cl2N2O2S2 B2835114 2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide CAS No. 393838-43-2

2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide

Cat. No.: B2835114
CAS No.: 393838-43-2
M. Wt: 399.3
InChI Key: LPDUHAVFTPYFBN-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The thiophene ring is then introduced via a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in bacteria or fungi. The thiazole ring is known to interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiazole and thiophene rings, which imparts distinct biological activities and chemical reactivity. The presence of both chloro and methoxy groups enhances its potential as a versatile intermediate in organic synthesis .

Biological Activity

2,5-Dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure includes a thiophene ring, a thiazole moiety, and a carboxamide functional group. The presence of chlorine and methoxy substituents contributes to its biological properties.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. In particular, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups such as methoxy at specific positions on the phenyl ring enhances the cytotoxic activity. Compounds with thiazole rings have shown IC50 values in the low micromolar range against cancer cell lines like A-431 and Jurkat .
CompoundCell LineIC50 (µg/mL)
This compoundA-431< 10
Similar Thiazole DerivativeJurkat1.61 ± 1.92

Antimicrobial Activity

Some thiazole derivatives have been studied for their antimicrobial properties. While specific data on this compound is limited, compounds with similar thiazole structures have shown effectiveness against Gram-positive bacteria and fungi .

The proposed mechanism of action for thiazole-containing compounds often involves the inhibition of specific enzymes or pathways critical for cell proliferation:

  • Inhibition of Bcl-2 Protein : Some derivatives have been shown to interact with Bcl-2 proteins, leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : Compounds induce cell cycle arrest at the G2/M phase, preventing cancer cell division.

Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of various thiazole derivatives, including those structurally related to our compound. The results indicated that certain substitutions significantly increased cytotoxicity against multiple cancer cell lines .

Study 2: Antimicrobial Testing

In another study evaluating antimicrobial activity, several thiazole derivatives were tested against common pathogens. Results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases .

Properties

IUPAC Name

2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S2/c1-8-5-9(3-4-12(8)22-2)11-7-23-16(19-11)20-15(21)10-6-13(17)24-14(10)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDUHAVFTPYFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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